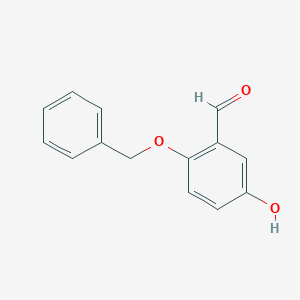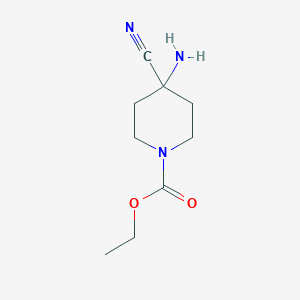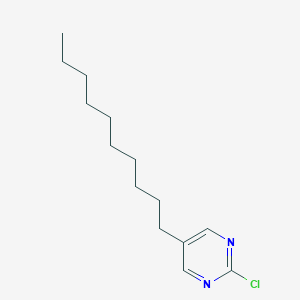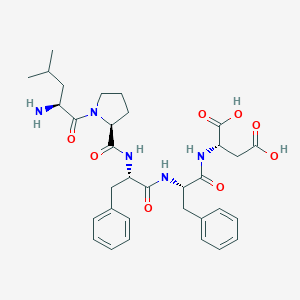![molecular formula C19H29NO3 B065696 Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate CAS No. 177990-54-4](/img/structure/B65696.png)
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate, also known as TBOA, is a potent and selective blocker of glutamate transporters. It has been widely used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
作用机制
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate blocks the activity of glutamate transporters by binding to the substrate binding site of the transporter. This results in the inhibition of glutamate uptake and accumulation of extracellular glutamate. The accumulation of extracellular glutamate can lead to excitotoxicity, which is a pathological process that results in neuronal damage and death.
Biochemical and Physiological Effects:
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has been shown to produce a range of biochemical and physiological effects in various experimental systems. These effects include the inhibition of glutamate uptake, the accumulation of extracellular glutamate, and the induction of excitotoxicity. Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, AMPA receptors, and GABA receptors.
实验室实验的优点和局限性
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate is a potent and selective blocker of glutamate transporters, which makes it an ideal tool for investigating the role of glutamate transporters in various physiological and pathological conditions. However, Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which makes it difficult to maintain a stable concentration in experimental systems. Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate also has some off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the use of Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate in scientific research. One direction is to investigate the role of glutamate transporters in various neurological disorders using animal models. Another direction is to develop new analogs of Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate with improved pharmacokinetic properties and selectivity for glutamate transporters. Finally, Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate can be used in combination with other drugs to investigate the synergistic effects of glutamate transporter blockade and other therapeutic agents.
科学研究应用
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate has been extensively used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for the uptake of glutamate from the synaptic cleft, which is essential for maintaining normal synaptic function. Dysfunction of glutamate transporters has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
CAS 编号 |
177990-54-4 |
|---|---|
产品名称 |
Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate |
分子式 |
C19H29NO3 |
分子量 |
319.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-15-7-5-6-8-16(15)13-19(14-21)9-11-20(12-10-19)17(22)23-18(2,3)4/h5-8,21H,9-14H2,1-4H3 |
InChI 键 |
LPZTUHKLXRAZNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
规范 SMILES |
CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)
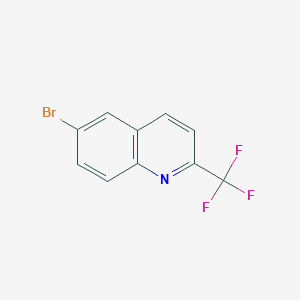

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
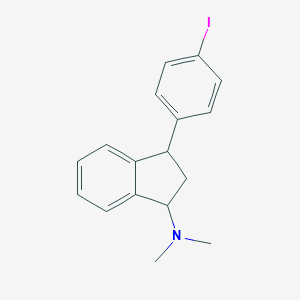
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)

